n-[4-(Methylamino)benzoyl]-l-glutamic acid
Description
Historical Overview of its Significance in Folate Pathway Research
The story of N-[4-(Methylamino)benzoyl]-L-glutamic acid is intrinsically linked to the groundbreaking research on folic acid that began in the 1930s and 1940s. The isolation and synthesis of folic acid in the mid-1940s opened the door to understanding its crucial role in cell division and growth. This newfound knowledge spurred a wave of research aimed at creating analogs of folic acid that could act as antagonists, or "antifolates," to block its metabolic functions. The rationale was that if rapidly dividing cells, such as cancer cells, could be deprived of the effects of folic acid, their proliferation could be halted.
Early investigations into antifolates focused on modifying the core structure of folic acid. The synthesis and study of compounds like this compound were logical steps in this exploration. By systematically altering different parts of the folic acid molecule, researchers could probe the specific requirements of the enzymes involved in the folate pathway. The introduction of a methyl group on the amino group of the benzoyl moiety, as seen in this compound, was a critical modification that would prove to be a cornerstone in the development of potent antifolates. While not a therapeutic agent in itself, the study of this and similar compounds provided invaluable insights into the structure-activity relationships of folate-dependent enzymes.
Contextualization within Antifolate Agent Research Frameworks
The primary research framework in which this compound is contextualized is that of antifolate agents. Antifolates are a class of drugs that interfere with the action of folic acid. They achieve this by inhibiting key enzymes in the folate pathway, most notably dihydrofolate reductase (DHFR). The development of these agents marked a significant milestone in the history of chemotherapy.
This compound emerged as a pivotal precursor in the synthesis of one of the most important antifolate drugs: Methotrexate (B535133). Methotrexate, which is essentially a combination of a pteridine (B1203161) derivative with the this compound backbone, was first synthesized in the late 1940s. The presence of the methylamino group in this compound is a key structural feature that contributes to the high affinity of Methotrexate for dihydrofolate reductase, making it a powerful inhibitor of the enzyme.
The research on this compound and its subsequent incorporation into Methotrexate helped to establish a fundamental principle in drug design: the concept of a "rational" approach, where compounds are specifically designed to interact with a known biological target. The success of Methotrexate solidified the importance of the antifolate strategy in cancer therapy and spurred further research into developing other folate antagonists with improved efficacy and selectivity.
Research Relevance as a Key Intermediate in Complex Molecule Synthesis
Beyond its historical and conceptual importance, this compound remains a compound of significant practical relevance in chemical synthesis. Its primary role is that of a key intermediate in the industrial production of Methotrexate. nih.govresearchgate.net Various synthetic routes to Methotrexate have been developed over the years, and many of them rely on the initial preparation of this compound or its esters. nih.gov
For instance, a common synthetic strategy involves the coupling of a pteridine precursor with this compound. nih.gov Patents describing the production of Methotrexate frequently detail the synthesis and purification of this crucial intermediate. google.comgoogleapis.com The efficiency and purity of the final drug product are highly dependent on the quality of the this compound used.
The table below summarizes some of the key chemical properties of this compound.
| Property | Value |
| Molecular Formula | C13H16N2O5 |
| Molecular Weight | 280.28 g/mol |
| CAS Number | 52980-68-4 |
| Appearance | Solid |
Furthermore, research continues into optimizing the synthesis of Methotrexate and other complex antifolates, and this often involves refining the methods for producing key intermediates like this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[4-(methylamino)benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-14-9-4-2-8(3-5-9)12(18)15-10(13(19)20)6-7-11(16)17/h2-5,10,14H,6-7H2,1H3,(H,15,18)(H,16,17)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBUCKLNZUNJHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52980-68-4 | |
| Record name | NSC138419 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138419 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Advanced Synthetic Methodologies and Chemical Derivatization of N 4 Methylamino Benzoyl L Glutamic Acid
Synthetic Pathways and Optimization Strategies
The efficient synthesis of N-[4-(methylamino)benzoyl]-L-glutamic acid and its intermediates is crucial for its application in further chemical research. Various strategies have been developed, ranging from traditional stepwise methods to more advanced microwave-assisted and one-pot reaction systems.
Conventional methods for synthesizing this compound often involve multi-step sequences that, while established, can be cumbersome. One common approach begins with p-(N-methyl)-aminobenzoic acid, which is first converted into its more reactive acid chloride derivative. This intermediate is then reacted with diethyl-L-glutamate. The resulting diethyl ester is subsequently hydrolyzed to yield the final this compound. google.com
Another documented pathway involves a protection-methylation-deprotection strategy. This sequence starts with the precursor Diethyl N-(p-aminobenzoyl)-L-glutamate. The amino group on the benzoyl ring is first protected, typically through benzylation. This is followed by methylation and, finally, a debenzylation step to yield Diethyl N-[4-(methylamino)benzoyl]-L-glutamate. nih.govsmolecule.com While effective, these stepwise methods can involve numerous purification stages and may not be optimal for large-scale industrial production due to the number of distinct reaction steps required. google.com
To overcome the limitations of conventional heating methods, microwave-assisted organic synthesis has emerged as a powerful tool for chemical preparation. nih.gov This technique offers significant advantages, including dramatically reduced reaction times, milder reaction conditions, and often higher product yields. nih.govresearchgate.net In the context of synthesizing precursors for this compound, microwave irradiation provides rapid and uniform heating, which can accelerate reaction rates and improve efficiency. smolecule.com
The application of controlled temperature and power settings in a microwave reactor allows for the optimization of reaction conditions, leading to substantial improvements over traditional oil-bath heating methods which often require longer durations and may yield less product. smolecule.comnih.gov
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Significantly longer (e.g., 60 minutes or more) nih.gov | Dramatically shorter (e.g., 3-5 minutes) nih.gov |
| Product Yield | Generally lower nih.gov | Excellent yields (e.g., 89-98%) nih.gov |
| Conditions | Often requires reflux researchgate.net | Solvent-free or mild conditions possible nih.govresearchgate.net |
| Efficiency | Less efficient, more energy consumption | High efficiency, rapid and uniform heating smolecule.com |
One-pot syntheses represent a significant advancement in chemical process efficiency by allowing multiple reaction steps to occur in the same vessel without the need for intermediate purification. This approach is particularly effective for preparing Diethyl N-[p-(methylamino)benzoyl]-L-glutamate. nih.govresearchgate.net In one notable method, the starting material, Diethyl N-(p-aminobenzoyl)-L-glutamate, undergoes a one-pot process of benzylation followed by methylation. nih.govresearchgate.net
This streamlined, two-step reaction sequence is highly efficient, yielding the target compound in a short timeframe. researchgate.net The final product is then conveniently obtained through a subsequent debenzylation step. nih.govresearchgate.net This methodology is lauded for its convenience and efficiency in preparing this key precursor. nih.gov
| Starting Material | Reaction Steps | Overall Yield | Total Time | Reference |
|---|---|---|---|---|
| Diethyl N-(p-aminobenzoyl)-L-glutamate | 1. One-pot benzylation and methylation 2. Debenzylation via Pd/C | 88% | 6 hours | nih.govresearchgate.net |
The synthesis of this compound and its analogs relies heavily on the strategic use of key starting materials and intermediates. Among these, Diethyl N-(p-aminobenzoyl)-L-glutamate is a cornerstone. It serves as the primary precursor in several efficient synthetic routes, including the one-pot benzylation and methylation process to produce Diethyl N-[4-(methylamino)benzoyl]-L-glutamate. nih.govresearchgate.net Its structure provides the necessary p-aminobenzoyl and L-glutamate diethyl ester moieties, which are subsequently modified.
Furthermore, Diethyl N-(p-aminobenzoyl)-L-glutamate is utilized in condensation reactions to build more complex molecules. For instance, it can be condensed with other intermediates in multi-step syntheses of complex heterocyclic compounds. bjmu.edu.cn The resulting product, Diethyl N-[4-(methylamino)benzoyl]-L-glutamate , is itself a crucial intermediate that is often the immediate precursor to the final acid form via hydrolysis. google.comchemicalbook.com
Strategic Chemical Modifications and Ester Hydrolysis Research
Beyond the synthesis of the core molecule, strategic modifications are essential for creating derivatives with specific properties. A fundamental and critical modification is the hydrolysis of the ester groups.
The final step in many syntheses of this compound is the hydrolysis of its diethyl ester precursor. google.com This reaction converts the two ester groups into carboxylic acid groups. The process requires careful control to ensure complete conversion without affecting other sensitive functional groups within the molecule. google.com
Research into the hydrolysis of related complex molecules suggests that the reaction is preferably performed at or below room temperature in a mixed solvent system, such as water and an organic solvent like acetonitrile. google.com The pH is a critical parameter that must be carefully managed throughout the reaction. For example, hydrolysis can be carried out using a base like sodium hydroxide, followed by acidification to precipitate the final carboxylic acid product. google.com The rate of ester hydrolysis can be significantly influenced by the local chemical environment, such as the presence of adjacent charged amino acid residues, which offers a potential mechanism for rationally modulating the reaction kinetics. rsc.org
Protection-Deprotection Strategies for Functional Groups
The synthesis of this compound and its derivatives necessitates a careful selection of protecting groups for its reactive functional moieties: the α-amino group, the α- and γ-carboxylic acids, and the secondary amine on the benzoyl ring. Orthogonal protection strategies, where one group can be removed selectively in the presence of others, are crucial for achieving desired chemical transformations.
The carboxylic acid groups of the glutamic acid backbone are commonly protected as esters. Benzyl (B1604629) (Bzl) and tert-butyl (t-Bu) esters are frequently employed. For instance, in solid-phase peptide synthesis (SPPS) applications, t-butyloxycarbonyl-L-glutamic acid α-benzyl ester can be used to build peptide chains, where the benzyl group provides stable protection until its removal by catalytic hydrogenolysis. researchgate.net Similarly, the synthesis of diethyl N-[p-(methylamino)benzoyl]-L-glutamate utilizes ethyl esters to protect both carboxylic acids during the formation of the amide bond. researchgate.netnih.gov These ethyl esters can be hydrolyzed under basic or acidic conditions, although care must be taken to avoid unintended side reactions. google.com More specialized protecting groups like allyl (All) esters can be used in complex syntheses, offering the advantage of being cleaved under mild conditions using palladium catalysts, such as Pd(PPh₃)₄, without affecting acid-labile (e.g., Boc, t-Bu) or hydrogenolysis-labile (e.g., Cbz, Bzl) groups. nih.gov
The α-amino group of glutamic acid is typically protected with carbamates like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz or Z). The Boc group is favored for its ease of removal under mild acidic conditions (e.g., with trifluoroacetic acid, TFA), while the Cbz group is cleaved by catalytic hydrogenolysis. researchgate.netnih.gov In the synthesis of N-[4-[[(Benzyloxy)carbonyl]methylamino]benzoyl]-L-glutamic acid esters, the Cbz group serves to protect the secondary amine on the benzoyl moiety. researchgate.net
Protection of the secondary methylamino group on the benzoyl ring can be achieved through benzylation. One synthetic route involves a one-pot benzylation and methylation of a precursor, followed by a final debenzylation step using palladium on carbon (Pd/C) to yield the target compound. researchgate.netnih.gov Alternatively, 4-(alkylamino)benzylamine derivatives can be used, with deprotection achieved efficiently using TFA. clockss.org
The following table summarizes common protection-deprotection strategies relevant to the synthesis of this compound and its analogues.
| Functional Group | Protecting Group | Abbreviation | Deprotection Reagents | Citation(s) |
| α-Amino Group | tert-Butoxycarbonyl | Boc | Trifluoroacetic Acid (TFA) | researchgate.net |
| α-Amino Group | Benzyloxycarbonyl | Cbz, Z | H₂, Pd/C (Hydrogenolysis) | researchgate.net |
| Carboxylic Acids | Benzyl Ester | Bzl | H₂, Pd/C (Hydrogenolysis) | researchgate.net |
| Carboxylic Acids | tert-Butyl Ester | tBu | Trifluoroacetic Acid (TFA) | nih.gov |
| Carboxylic Acids | Ethyl Ester | Et | Acid or Base Hydrolysis | nih.govgoogle.com |
| Carboxylic Acids | Allyl Ester | All | Pd(PPh₃)₄, Phenylsilane | nih.gov |
| Secondary Amine | Benzyl | Bn | H₂, Pd/C (Hydrogenolysis) | researchgate.netnih.gov |
| Secondary Amine | Benzyloxycarbonyl | Cbz, Z | H₂, Pd/C (Hydrogenolysis) | researchgate.net |
Stereoselective Synthesis and Enantiomeric Purity Research
Synthesis and Isolation of L- and D-Isomers
The biological activity of glutamic acid derivatives is highly dependent on their stereochemistry. Consequently, methods for the stereoselective synthesis of this compound and its corresponding D-isomer are of significant interest. The most direct approach involves utilizing the chiral pool, starting with commercially available L-glutamic acid or D-glutamic acid. This strategy ensures that the stereocenter at the α-carbon is pre-defined.
A key consideration in these syntheses is the preservation of the optical form throughout the reaction sequence. It has been demonstrated that the synthesis of related compounds, such as methotrexate (B535133) precursors, can be performed in a way that the final product retains the stereochemistry of the starting glutamic acid derivative. google.com For example, N-[4-(Methylamino)benzoyl]glutamic acid can be alkylated to produce more complex derivatives in the same optical form (L- or D-) as the starting material. google.com
Another established method involves the hydrolysis of the corresponding enantiomerically pure diester, such as this compound diethyl ester. google.com This hydrolysis must be conducted under carefully controlled conditions, typically at or below room temperature, to prevent racemization and to avoid side reactions involving other functional groups in the molecule. google.com
The synthesis and isolation process can be summarized as follows:
Starting Material Selection: Choose either L-glutamic acid or D-glutamic acid (or their respective diester derivatives) based on the desired final stereoisomer.
Amide Bond Formation: Couple the selected glutamic acid derivative with 4-(methylamino)benzoic acid or a suitable precursor.
Deprotection: If ester protecting groups are used, perform a controlled hydrolysis to yield the final diacid.
Purification: Isolate the final L- or D-isomer, ensuring enantiomeric purity is maintained.
This approach obviates the need for chiral resolution of a racemic mixture, which is often inefficient. The availability of both L- and D-glutamic acid as starting materials provides reliable access to both enantiomers of the target compound. google.com
Structure Activity Relationship Sar Studies and Analogue Design for N 4 Methylamino Benzoyl L Glutamic Acid Scaffolds
Systematic Derivatization and Structural Modification Strategies
Systematic derivatization of the N-[4-(methylamino)benzoyl]-L-glutamic acid scaffold has been a fruitful approach to understanding its biological interactions and improving its therapeutic potential. Modifications have been strategically applied to three main parts of the molecule: the glutamic acid moiety, the methylamino benzoyl group, and through conjugation with various heterocyclic systems.
The glutamic acid portion of the molecule is a key site for modifications that can significantly impact cellular uptake, retention, and interaction with target enzymes.
Esterification: The carboxylic acid groups of the glutamic acid moiety can be esterified. For instance, the synthesis of diethyl N-[p-(methylamino)benzoyl]-L-glutamate has been reported as a key intermediate in the synthesis of more complex antifolates. nih.govresearchgate.net Esterification can alter the physicochemical properties of the parent compound, such as its lipophilicity, which may influence its membrane permeability.
Polyglutamylation: A crucial metabolic process for many antifolates is poly-γ-glutamylation, where additional glutamate (B1630785) residues are added to the γ-carboxyl group of the glutamic acid moiety. mdpi.com This process is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). mdpi.comnih.gov Polyglutamylated forms of antifolates are generally more potent inhibitors of target enzymes like thymidylate synthase and are better retained within the cell due to their increased negative charge. mdpi.comnih.gov The synthesis of poly-γ-glutamyl conjugates of various antifolates has demonstrated that these derivatives are, in every case, more potent than the corresponding non-polyglutamylated drugs. nih.gov
Replacement and Modification of Carboxyl Groups: The glutamic acid itself can be replaced by other amino acids, or its carboxyl groups can be modified. For example, replacing the γ-carboxyl group with a tetrazole ring, an isosteric group with similar acidic properties, has been shown to enhance cellular uptake. researchgate.net Analogues where the glutamate moiety is replaced by basic amino acids like ornithine have also been synthesized and studied. nih.gov
| Modification Type | Example | Key Findings |
| Esterification | Diethyl N-[p-(methylamino)benzoyl]-L-glutamate | Serves as a synthetic intermediate; alters lipophilicity. nih.govresearchgate.net |
| Polyglutamylation | Poly-γ-glutamyl conjugates of antifolates | Increased potency and cellular retention. mdpi.comnih.gov |
| Carboxyl Group Replacement | γ-tetrazolyl analogues | Enhanced cellular transport. researchgate.net |
| Glutamate Replacement | Ornithine analogues | Altered enzyme inhibition and cellular uptake. nih.gov |
A pivotal strategy for imparting biological activity to the this compound scaffold is its conjugation to a heterocyclic system, most notably a pteridine (B1203161) ring, to form classical antifolates like Methotrexate (B535133). researchgate.net This heterocyclic portion mimics the pteridine part of folic acid and is crucial for binding to the active site of dihydrofolate reductase (DHFR). researchgate.net
The general structure of these conjugates involves the methylamino group of the benzoyl moiety being further substituted with a methyl group and linked to the heterocyclic system. The resulting N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamic acid is the chemical structure of Methotrexate.
Structure-activity relationship studies have explored various heterocyclic systems, including:
Pteridines: The 2,4-diaminopteridine (B74722) system is a classic and highly effective pharmacophore for DHFR inhibition. researchgate.net
Quinazolines: Analogues with a 2,4-diaminoquinazoline ring instead of a pteridine have been shown to inhibit DHFR with similar binding affinity and sometimes increased cytotoxic activity. nih.gov
Pyrimidines: These have also been investigated as part of the heterocyclic component in DHFR inhibitors. nih.gov
Triazines: Triazine-based antifolates have been studied as inhibitors of DHFR from various organisms. nih.gov
The nature of the heterocyclic system and its substituents are primary determinants of the inhibitory potency and selectivity of the resulting antifolate.
Comparative Analysis of this compound Analogues
The biological activity of analogues based on the this compound scaffold is highly dependent on their three-dimensional structure and the specific arrangement of their functional groups.
The stereochemistry of the glutamic acid moiety is of paramount importance for the biological activity of these compounds. The naturally occurring L-isomer is generally much more active than the D-isomer.
Studies on Methotrexate and its analogues have consistently shown that the L-glutamate-containing enantiomer is significantly more potent. For example, L-Methotrexate is a much more effective inhibitor of CCRF-CEM cell growth compared to D-Methotrexate. umich.edu D-Methotrexate is also a poor inhibitor of cell growth in L1210 and CCRF-CEM cell lines, even though it can inhibit DHFR. nih.gov This difference in activity is attributed to the stereospecificity of key enzymes and transport systems involved in the mechanism of action of antifolates. For instance, carboxypeptidase G2, an enzyme that can hydrolyze the glutamate moiety, shows a strong preference for the L-isomer. umich.edu Similarly, the enzymes responsible for polyglutamylation are stereospecific and preferentially act on the L-isomers.
| Compound | Isomer | Relative Biological Activity |
| Methotrexate | L-isomer | High |
| Methotrexate | D-isomer | Low umich.edunih.gov |
| 4-fluoro-Methotrexate | L-diastereomer | High |
| 4-fluoro-Methotrexate | D-diastereomer | Low umich.edu |
The "linker" in this context can be considered the methylamino benzoyl group, and the "side chain" refers to the glutamic acid moiety and its modifications. Variations in these components can have a profound impact on activity.
Replacing the glutamate with other amino acids alters the side chain's length, charge, and flexibility. For example, replacing glutamate with ornithine, which has a longer side chain with a terminal basic amino group, results in compounds that can inhibit both DHFR and FPGS. nih.gov However, the positive charge on the ornithine side chain appears to be detrimental to cellular uptake. nih.gov
Design Principles for Enhanced Biological Potency and Selectivity in Research Constructs
The design of potent and selective research constructs based on the this compound scaffold adheres to several key principles derived from extensive SAR studies. These principles guide the modification of its three primary components: the L-glutamic acid moiety, the central benzoyl-amide linkage, and the N-methylamino group.
The Critical Role of the L-Glutamic Acid Tail
The L-glutamic acid portion of the molecule is paramount for both target engagement and cellular retention. Its terminal carboxyl groups are essential for interaction with the active site of enzymes like DHFR. For instance, the α-carboxylate of the glutamate moiety forms a key salt bridge with a conserved arginine residue (Arg-70 in human DHFR) in the enzyme's active site, anchoring the inhibitor. nih.gov
Furthermore, the glutamate tail is the substrate for the enzyme folylpolyglutamate synthetase (FPGS), which catalyzes the addition of further glutamate residues. This process, known as polyglutamylation, is a critical design principle for enhancing intracellular drug concentration and, consequently, biological potency. Polyglutamylated antifolates are retained more effectively within the cell and often exhibit increased affinity for their target enzymes.
Modifications to the glutamate tail have been explored to modulate these properties. The introduction of fluorine into the glutamate moiety, for example, has been shown to create analogues that are good substrates for FPGS but are resistant to hydrolysis by γ-glutamyl hydrolase, an enzyme that removes glutamate residues. nih.gov This strategy can prolong the intracellular activity of the compound. Replacing L-glutamate with other amino acids, such as L-histidine, has also been investigated, although this can lead to a decrease in DHFR inhibition, highlighting the specificity of the enzyme for the glutamate structure. nih.gov
| Modification of L-Glutamic Acid Moiety | Observed Effect on Biological Activity | Design Rationale |
|---|---|---|
| Polyglutamylation | Increased intracellular retention and target enzyme affinity | Enhance potency and duration of action |
| Fluorination of Glutamate | Good substrate for FPGS, resistant to hydrolysis | Prolong intracellular activity |
| Replacement with other amino acids (e.g., L-histidine) | Generally reduced DHFR inhibition | Explore alternative interactions with the target |
The Benzoyl-Amide Linkage: A Key Structural Determinant
The amide carbonyl group within the this compound structure is a crucial determinant of biological activity. Studies on methotrexate analogues have demonstrated that replacing this carbonyl group with a methylene (B1212753) (CH2) group leads to a significant reduction in affinity for DHFR. This "deoxoaminopterin" analogue showed a 10- to 20-fold lower affinity for both bacterial and mammalian DHFR, underscoring the importance of the hydrogen-bonding capabilities of the amide linkage for potent enzyme inhibition. nih.gov
| Modification of Benzoyl-Amide Linkage | Observed Effect on Biological Activity | Design Rationale |
|---|---|---|
| Replacement of Amide Carbonyl with Methylene | Significantly reduced DHFR affinity | Demonstrates the importance of the carbonyl for binding |
| Benzoyl Ring Substitution | Potentially alters electronic and steric properties, affecting target interaction | Fine-tune binding affinity and selectivity |
The N-Methyl Group: Modulating Target Affinity
Computational Chemistry and Molecular Modeling Approaches for N 4 Methylamino Benzoyl L Glutamic Acid Interactions
Molecular Docking Simulations for Target Protein Interactions (e.g., Pf-DHFR-TS)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as a derivative of N-[4-(Methylamino)benzoyl]-L-glutamic acid, might bind to the active site of a target protein like Pf-DHFR-TS.
Studies on N-(4-aminobenzoyl)-L-glutamic acid conjugated with 1,3,5-triazine (B166579) derivatives have utilized the CDOCKER docking technology to investigate their interactions with both the wild-type (PDB ID: 1J3I) and quadruple mutant (PDB ID: 1J3K) forms of Pf-DHFR-TS. nih.govnih.gov These simulations are fundamental in elucidating the binding modes and affinities of potential inhibitors. The core N-(4-aminobenzoyl)-L-glutamic acid scaffold consistently plays a significant role in anchoring the molecules within the enzyme's active site. nih.gov
A critical output of molecular docking simulations is the calculation of binding energy, which estimates the strength of the interaction between the ligand and the protein. Lower binding energy values typically indicate a more stable and favorable interaction. For a series of N-(4-aminobenzoyl)-L-glutamic acid-triazine conjugates, docking studies revealed a diverse range of CDOCKER binding energies, from -32.76 to -123.81 kcal/mol against the wild-type Pf-DHFR-TS (1J3I) and -44.88 to -94.40 kcal/mol against the mutant form (1J3K). nih.gov Furthermore, estimations of MM-PBSA-based free binding energies are also employed to provide a more refined prediction of the binding affinity. nih.gov
Table 1: Illustrative Binding Energies of N-(4-aminobenzoyl)-L-glutamic Acid Derivatives with Pf-DHFR-TS
| Compound Series | Target Protein (PDB ID) | Range of CDOCKER Binding Energies (kcal/mol) |
|---|---|---|
| Triazine Conjugates | Wild-Type (1J3I) | -32.76 to -123.81 |
Note: This data is for N-(4-aminobenzoyl)-L-glutamic acid derivatives and is presented to illustrate the application of the methodology.
Hydrogen bonds are critical for the specificity and stability of ligand-protein complexes. The N-(4-aminobenzoyl)-L-glutamic acid portion of the studied derivatives frequently forms hydrogen bonds with key amino acid residues such as Arg122 and Ser120 in the wild-type enzyme. nih.gov Hydrophobic interactions also play a significant role. Pi-alkyl and pi-pi interactions are commonly observed, for instance, with the Phe58 residue, which can enhance the binding affinity of the ligand. nih.gov
Table 2: Key Molecular Interactions of N-(4-aminobenzoyl)-L-glutamic Acid Scaffold with Pf-DHFR-TS (1J3I) Active Site
| Interaction Type | Interacting Amino Acid Residues |
|---|---|
| Hydrogen Bonding | Arg122, Ser120 |
| Pi-Pi Stacking | Phe58 |
| Pi-Alkyl Bonds | Various active site residues |
Note: This data is derived from studies on N-(4-aminobenzoyl)-L-glutamic acid derivatives and illustrates the types of interactions that would be analyzed for the title compound.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand Stability
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are employed to assess the stability of the docked ligand-protein complex and to analyze the conformational changes that may occur upon binding. For derivatives of N-(4-aminobenzoyl)-L-glutamic acid, MD simulations have been used to confirm the stability of their docked poses within the Pf-DHFR-TS active site. nih.gov The results of these simulations can reveal the persistence of key interactions, such as hydrogen bonds, over the simulation period, thereby validating the docking results and providing deeper insights into the binding stability.
In Silico Screening and Compound Library Design Methodologies
The this compound scaffold serves as an excellent starting point for the design of compound libraries for in silico screening. This process involves the computational evaluation of a large number of virtual compounds to identify those with the highest probability of being active against a specific target.
In one such study, a library of 120 compounds was designed based on the N-(4-aminobenzoyl)-L-glutamic acid and 1,3,5-triazine moieties. nih.govscbt.com These compounds were then subjected to molecular modeling studies to predict their physicochemical properties and potential toxicity before being docked into the active site of Pf-DHFR-TS. nih.govnih.gov This in silico screening approach allows for the prioritization of a smaller, more manageable number of compounds for chemical synthesis and subsequent in vitro testing, thereby accelerating the drug discovery process.
Conformational Search and Energetic Landscape Analysis of Related Compounds
The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energetic landscape that governs its flexibility. For glutamic acid and its analogs, conformational analysis has been performed using a combination of NMR spectroscopy and molecular modeling techniques.
These studies investigate key torsional angles, such as chi 1 (α-CO2(-)-C(2)-C(3)-C(4)) and chi 2 (+NC(2)-C(3)-C(4)-γCO2-), and the distances between potentially active functional groups. The conformational preferences are influenced by factors such as hydrogen bonding possibilities, steric effects, and electrostatic interactions. Understanding the conformational landscape of this compound would be crucial for rationalizing its interaction with biological targets and for designing analogs with improved binding properties.
Advanced Analytical Methodologies and Spectroscopic Characterization in N 4 Methylamino Benzoyl L Glutamic Acid Research
Chromatographic Techniques for Purification and Analysis
Chromatography is a cornerstone of chemical analysis and purification, enabling the separation of compounds based on their differential distribution between a stationary phase and a mobile phase. For a molecule like N-[4-(methylamino)benzoyl]-L-glutamic acid, which possesses both polar and ionizable functional groups, a variety of chromatographic techniques are employed for its isolation and analysis.
Column chromatography and ion-exchange chromatography are powerful preparative techniques used to isolate this compound from reaction mixtures and biological matrices.
Column Chromatography separates compounds based on their polarity. A solid stationary phase, typically silica (B1680970) gel, is packed into a column. The crude mixture is applied to the top, and a solvent system (mobile phase) is passed through the column. Compounds with lower polarity travel down the column faster, while more polar compounds, like this compound with its two carboxylic acid groups, interact more strongly with the polar silica gel and elute more slowly. This differential migration allows for the separation of the target compound from less polar impurities or starting materials.
Ion-Exchange Chromatography (IEC) is particularly effective for separating charged molecules such as amino acids and their derivatives. europa.euresearchgate.net This technique utilizes a stationary phase containing charged functional groups. For the purification of this compound, which is anionic at neutral or basic pH due to its carboxylate groups, an anion-exchange resin (with positively charged groups) can be used. Alternatively, in acidic conditions where the amino group is protonated, a cation-exchange resin (like Dowex 50) can be employed. researchgate.net The separation is achieved by eluting the bound molecules with a buffer of increasing salt concentration or by changing the pH, which disrupts the electrostatic interactions between the compound and the resin. europa.eumdpi.com
| Technique | Stationary Phase | Principle of Separation | Elution Strategy |
| Column Chromatography | Silica Gel | Adsorption based on polarity | Gradient elution with increasing solvent polarity (e.g., from ethyl acetate (B1210297) to methanol) |
| Ion-Exchange Chromatography | Anion-exchange resin (e.g., Dowex 1x8) or Cation-exchange resin (e.g., Dowex 50) | Reversible electrostatic interaction between charged compound and charged resin | Gradient elution with increasing salt concentration or a pH gradient |
Thin Layer Chromatography (TLC) is a rapid, sensitive, and inexpensive analytical technique crucial for monitoring the progress of chemical reactions in real-time. mdpi.comresearchgate.net In the synthesis of this compound, TLC allows chemists to observe the consumption of starting materials and the formation of the desired product.
A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel on an aluminum or glass backing). The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). A common eluent system for separating amino acid derivatives is a mixture of n-butanol, acetic acid, and water. mdpi.com As the solvent moves up the plate by capillary action, the components of the mixture separate based on their polarity. The relative positions of the spots, quantified by the retention factor (Rf), provide a qualitative assessment of the reaction's status. The completion of the reaction is typically indicated by the disappearance of the starting material spot and the appearance of a new product spot with a distinct Rf value.
| Parameter | Description |
| Stationary Phase | Silica gel F254 pre-coated aluminum sheets |
| Mobile Phase (Example) | n-Butanol : Acetic Acid : Water (4:1:1) |
| Visualization | UV lamp (254 nm), Ninhydrin stain, or other appropriate stains |
| Application | To track the disappearance of reactants and the appearance of the product, determining the optimal reaction time. |
Spectroscopic Characterization for Structural Elucidation
Once purified, the definitive identification and structural confirmation of this compound rely on spectroscopic methods. These techniques provide detailed information about the molecular structure, connectivity of atoms, and elemental composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to provide a complete picture of the carbon-hydrogen framework.
¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons on the benzoyl ring, the single proton on the chiral carbon of the glutamate (B1630785) moiety (α-H), the protons of the glutamate side chain, and the methyl protons of the methylamino group.
¹³C NMR provides information about the different types of carbon atoms in the molecule. The spectrum would display distinct signals for the carbonyl carbons (amide and two carboxylic acids), the aromatic carbons, the aliphatic carbons of the glutamic acid backbone, and the methyl carbon.
| Protons | Approximate Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (benzoyl ring) | 6.6 - 7.8 | Doublets |
| α-H (glutamic acid) | ~4.5 | Multiplet |
| γ-CH₂ (glutamic acid) | ~2.4 | Triplet |
| β-CH₂ (glutamic acid) | ~2.1 | Multiplet |
| N-CH₃ | ~2.9 | Singlet |
| NH (amide) | ~8.5 | Doublet |
| NH (methylamino) | Variable | Broad singlet |
| COOH | >10 | Broad singlet |
| Carbons | Approximate Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acids) | 175 - 180 |
| C=O (Amide) | ~168 |
| Aromatic C (quaternary) | 120 - 155 |
| Aromatic CH | 110 - 130 |
| α-C (glutamic acid) | ~53 |
| γ-C (glutamic acid) | ~30 |
| β-C (glutamic acid) | ~27 |
| N-CH₃ | ~30 |
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound with high accuracy. For this compound, high-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can confirm the molecular formula C₁₃H₁₆N₂O₅ by providing a highly accurate mass measurement. nih.govbeilstein-journals.org The experimentally determined monoisotopic mass should match the theoretical value of 280.1059 g/mol . nih.gov Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented, and the resulting fragmentation pattern provides evidence for the connectivity of the benzoyl and glutamic acid moieties.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆N₂O₅ | scbt.com |
| Molecular Weight (Average) | 280.28 g/mol | nih.govnih.gov |
| Monoisotopic Mass | 280.10592162 Da | nih.gov |
| Ionization Technique | Electrospray Ionization (ESI) | beilstein-journals.org |
High-Purity Compound Isolation and Characterization Protocols for Research Standards
The establishment of this compound as a research standard requires a well-defined protocol for its isolation and comprehensive characterization to ensure identity, purity, and consistency. This is particularly important as it is recognized as Methotrexate (B535133) Impurity L, making it a critical reference material for quality control in pharmaceutical analysis. nih.gov
A typical protocol involves a multi-step approach:
Synthesis: The compound is first synthesized via established organic chemistry routes, for instance, by the acylation of L-glutamic acid with a derivative of 4-(methylamino)benzoic acid.
Purification: The crude product undergoes a primary purification step, often using flash column chromatography over silica gel to remove major impurities. This is followed by a secondary, high-resolution purification step, such as preparative High-Performance Liquid Chromatography (HPLC) or ion-exchange chromatography, to achieve high purity (>98%).
Purity Assessment: The purity of the isolated compound is assessed using analytical HPLC with UV detection. The absence of extraneous peaks in the chromatogram is indicative of high purity. TLC is also used as a quick check.
Structural Confirmation: The identity of the purified compound is unequivocally confirmed using a suite of spectroscopic methods. ¹H NMR and ¹³C NMR are used to verify the covalent structure and stereochemistry. High-resolution mass spectrometry is employed to confirm the elemental composition.
Certificate of Analysis: A comprehensive Certificate of Analysis (CoA) is generated, documenting the compound's identity, purity (as determined by HPLC), and the results of all spectroscopic analyses (NMR, MS). This document certifies the material as a research standard.
This rigorous process ensures that the research standard is of sufficient quality for use in quantitative analysis, as a reference marker in chromatographic methods, and for other sensitive research applications.
Future Research Directions and Translational Perspectives of N 4 Methylamino Benzoyl L Glutamic Acid in Chemical Biology
Exploration of Novel Biochemical Targets and Pathways for Inhibitor Design
The future exploration of N-[4-(Methylamino)benzoyl]-L-glutamic acid is centered on identifying and validating novel biochemical targets to design next-generation inhibitors. Its structural similarity to antifolates positions it as a prime candidate for targeting enzymes within the folate metabolic pathway. wikipedia.orgnih.gov
Key enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are primary targets of interest. wikipedia.orgnih.gov DHFR is a critical enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids. patsnap.comnih.gov Inhibitors of DHFR can disrupt DNA synthesis and cell division, a mechanism exploited in cancer chemotherapy. wikipedia.orgpatsnap.com Similarly, TS is the sole de novo source for producing deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. nih.govwikipedia.org The inhibition of TS leads to the depletion of dTMP, which in turn promotes cell death in rapidly dividing cells. wikipedia.orgrxlist.com
Beyond the well-established folate pathway, the core structure of this compound could be leveraged to explore other metabolic pathways. For instance, enzymes involved in glutamic acid metabolism are plausible targets given the compound's L-glutamate moiety. researchgate.net One report also indicates that the compound may act as an inhibitor of human DNA methyltransferase, suggesting a role in epigenetic regulation. chemicalbook.com Further investigation into these and other potential off-target interactions could unveil novel mechanisms of action and expand the therapeutic applicability of its derivatives.
| Potential Target | Pathway | Rationale for Exploration |
| Dihydrofolate Reductase (DHFR) | Folate Metabolism | Structural similarity to antifolates like methotrexate (B535133). wikipedia.orgpatsnap.com |
| Thymidylate Synthase (TS) | Pyrimidine Synthesis | Structural homology with folate cofactors used by TS. nih.govnih.gov |
| DNA Methyltransferase (DNMT) | Epigenetic Regulation | Reported inhibitory activity. chemicalbook.com |
| Glutamate (B1630785) Pathway Enzymes | Amino Acid Metabolism | Presence of the L-glutamate scaffold. researchgate.net |
Development of Advanced Synthetic Routes for Next-Generation Analogues
Innovations in synthetic chemistry are paramount for generating a diverse library of analogues based on the this compound scaffold. Efficient and versatile synthetic routes are crucial for producing novel compounds for biological evaluation.
Current synthetic strategies often utilize diethyl N-(p-aminobenzoyl)-L-glutamate as a starting material. nih.gov A reported high-yield, two-step method involves a one-pot benzylation and methylation of this precursor, followed by debenzylation to furnish the desired diethyl ester intermediate. nih.gov Another established route involves the alkylation of N-[4-(methylamino)benzoyl]glutamic acid itself. google.com The final compound can be obtained through the careful hydrolysis of its diethyl ester form. google.com
Future research should focus on developing more modular and stereoselective synthetic methodologies. This would enable the precise modification of different parts of the molecule, including the benzoyl ring, the methylamino group, and the glutamic acid backbone. For example, solid-phase synthesis techniques, similar to those used for pteroylpolyglutamates, could be adapted to create oligo-glutamate chains of varying lengths, potentially influencing cellular uptake and retention. researchgate.net The development of catalytic asymmetric reactions could also provide enantiomerically pure, unnatural glutamic acid derivatives for incorporation into the scaffold. researchgate.net These advanced synthetic approaches will be instrumental in creating next-generation analogues with improved potency, selectivity, and pharmacokinetic profiles.
Integration with High-Throughput Screening Technologies for Mechanistic Studies
High-throughput screening (HTS) represents a powerful tool for rapidly assessing the biological activity of large compound libraries and elucidating mechanisms of action. youtube.comyoutube.com Integrating HTS technologies into the research pipeline for this compound and its analogues can significantly accelerate the discovery of lead compounds and the identification of their cellular targets. youtube.com
Although specific HTS campaigns for this compound are not widely reported, existing platforms can be readily adapted. For instance, enzyme-based assays, such as those developed for Mtb DHFR, can be used to screen for novel inhibitors within a library of newly synthesized analogues. nih.gov Cell-based HTS assays can also be employed to identify compounds that inhibit the proliferation of cancer cells or microbial pathogens. nih.gov
Furthermore, virtual screening workflows can complement experimental HTS. nih.gov By constructing a virtual library of antifolate-like compounds and docking them to the binding sites of target enzymes like DHFR, researchers can prioritize candidates for synthesis and experimental validation. nih.gov This combination of in silico and experimental screening can streamline the identification of potent and selective inhibitors, providing valuable starting points for drug design. youtube.comnih.gov
Contributions to Rational Drug Design and Scaffold Optimization in Pre-clinical Research
The this compound structure serves as a valuable scaffold in rational drug design, most notably demonstrated by its role as a key intermediate in the synthesis of the anticancer drug methotrexate. googleapis.com This established connection underscores its importance as a foundational moiety for developing new therapeutics.
Future efforts in scaffold optimization will likely focus on modifying the core structure to enhance interactions with specific biological targets and improve drug-like properties. Structure-activity relationship (SAR) studies are central to this process. nih.gov For example, substitutions on the benzoyl ring can be explored to increase binding affinity or modulate selectivity between host and pathogen enzymes. Alterations to the glutamic acid tail, such as esterification or the addition of further glutamate residues (polyglutamylation), can affect cellular transport and retention, which are critical determinants of efficacy for antifolates. nih.gov The synthesis of constrained analogues, incorporating cyclic structures to lock the molecule into a specific conformation, could also lead to enhanced biological activity. researchgate.net
Further Investigations into Stereochemical Impact on Defined Biological Functions
Stereochemistry is a critical determinant of biological activity, profoundly influencing molecular recognition, target binding, and pharmacokinetics. mdpi.comresearchgate.net For antifolate drugs, the stereochemistry of the glutamic acid component is known to be pivotal for their therapeutic effect.
The "L" configuration in this compound is crucial. It is well-established that antifolates containing the L-enantiomer of glutamic acid are significantly more active than those with the D-enantiomer or a racemic mixture. google.com The biological machinery, including enzymes and transporters, is inherently chiral and selectively recognizes the L-isomer. mdpi.com For example, the synthesis of methotrexate retains the optical form of the starting N-[4-(methylamino)benzoyl]glutamic acid, with the L-form being the clinically utilized and active version. google.com
Future research must continue to prioritize stereochemical integrity. The development of advanced synthetic routes should ensure the production of enantiomerically pure analogues. researchgate.net Furthermore, detailed structural biology studies, such as X-ray crystallography of inhibitors bound to their target enzymes, can provide precise insights into how the stereochemistry at the glutamic acid chiral center dictates binding interactions. nih.govrsc.org A thorough understanding of these stereochemical requirements is essential for the rational design of potent and selective inhibitors based on this versatile scaffold.
Q & A
Q. What are the key steps in the chemical synthesis of N-[4-(Methylamino)benzoyl]-L-glutamic acid and its structural analogs?
- Methodological Answer : Synthesis typically involves coupling 4-(methylamino)benzoic acid derivatives with activated L-glutamic acid under peptide-bond-forming conditions. Key steps include:
Protection of amino groups in L-glutamic acid to prevent side reactions.
Activation of the carboxyl group in 4-(methylamino)benzoic acid using carbodiimides (e.g., EDC or DCC).
Coupling reaction under anhydrous conditions, followed by deprotection.
Structural analogs (e.g., methotrexate) require additional steps, such as introducing pteridine rings via reductive amination .
- Characterization : Confirm purity via HPLC (>95%) and structural identity via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- NMR : H NMR (DO or DMSO-d) to confirm methylamino protons (δ 2.8–3.1 ppm) and aromatic protons (δ 7.2–7.6 ppm) .
- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular ion validation (e.g., [M+H] at m/z 454.45 for methotrexate analogs) .
- Chromatography :
- HPLC : Reverse-phase C18 column with UV detection at 302 nm (methotrexate) or 254 nm (general analogs). Mobile phase: gradient of acetonitrile/0.1% formic acid .
Q. How does this compound interact with dihydrofolate reductase (DHFR) in its mechanism of action?
- Methodological Answer : The compound and its analogs (e.g., methotrexate) competitively inhibit DHFR by mimicking dihydrofolate. Key steps for validation:
Enzyme Assays : Measure IC using recombinant DHFR and NADPH oxidation rates.
Crystallography : Resolve binding modes via X-ray structures (e.g., PDB: 1YJ) to identify critical interactions (e.g., hydrogen bonds with Asp27, Leu22) .
- Data Table :
| Analog | IC (nM) | Binding Affinity (K) | Reference |
|---|---|---|---|
| Methotrexate | 1.2 | 0.8 nM | |
| 10-Formylfolic acid | 45.0 | 32 nM |
Advanced Research Questions
Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Experimental Design :
pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C. Sample aliquots at 0, 24, 48 hrs.
Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and degradation thresholds.
- Analytical Tools :
- HPLC-MS/MS : Quantify degradation products (e.g., free glutamic acid or benzoic acid derivatives) .
- Circular Dichroism (CD) : Monitor conformational changes in aqueous solutions .
Q. How to resolve contradictions in reported solubility data for this compound across studies?
- Methodological Answer : Discrepancies arise from polymorphic forms or hygroscopicity. Mitigation strategies:
Standardized Solubility Testing : Use USP protocols with controlled humidity (<10% RH) and anhydrous solvents.
Powder X-Ray Diffraction (PXRD) : Identify crystalline vs. amorphous forms affecting solubility .
- Data Table :
| Solvent | Reported Solubility (mg/mL) | Source | Conditions |
|---|---|---|---|
| Water | 0.05 | 25°C, anhydrous | |
| 0.1 M NaOH | >50 | 25°C | |
| Ethanol | Insoluble | 25°C |
Q. What advanced analytical techniques can quantify This compound in complex biological matrices?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
